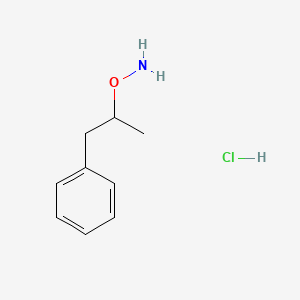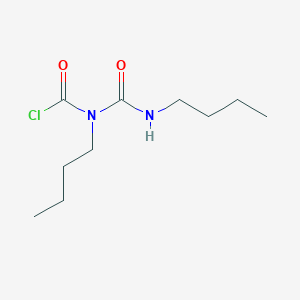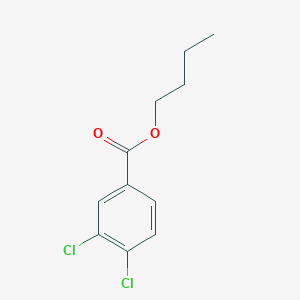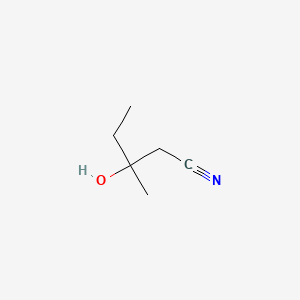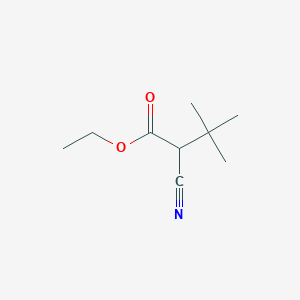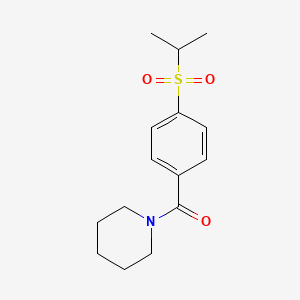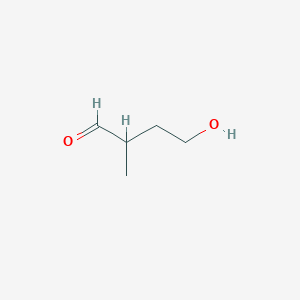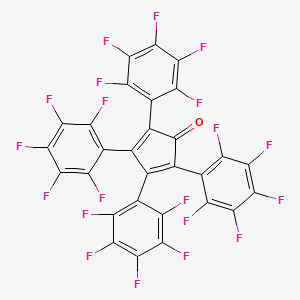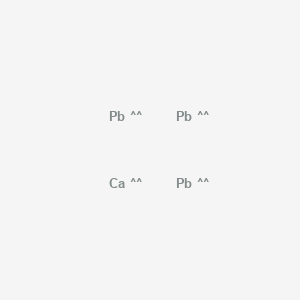
Calcium--lead (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium–lead (1/3) is a compound that consists of calcium and lead in a 1:3 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium–lead (1/3) can be achieved through various methods. One common approach involves the reaction of calcium and lead salts under controlled conditions. For instance, calcium nitrate and lead nitrate can be reacted in an aqueous solution, followed by precipitation and filtration to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of calcium–lead (1/3) may involve large-scale precipitation reactions. The process typically includes the dissolution of calcium and lead salts in water, followed by the addition of a precipitating agent. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Calcium–lead (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.
Common Reagents and Conditions
Oxidation Reactions: Calcium–lead (1/3) can be oxidized in the presence of strong oxidizing agents, such as potassium permanganate or hydrogen peroxide. The reaction conditions, such as temperature and pH, are critical in determining the extent of oxidation.
Reduction Reactions: Reduction of calcium–lead (1/3) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically occur under mild conditions and result in the formation of lower oxidation state products.
Substitution Reactions: Substitution reactions involving calcium–lead (1/3) can occur in the presence of nucleophiles, such as halides or amines. These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lead oxides and calcium oxides, while reduction reactions can produce elemental lead and calcium.
科学的研究の応用
Calcium–lead (1/3) has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other lead and calcium compounds. In biology, it is studied for its potential effects on cellular processes and its role in biomineralization. In medicine, calcium–lead (1/3) is investigated for its potential use in diagnostic imaging and as a therapeutic agent. In industry, it is utilized in the production of advanced materials, such as ceramics and composites.
作用機序
The mechanism by which calcium–lead (1/3) exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes and proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the chemical environment.
類似化合物との比較
Calcium–lead (1/3) can be compared with other similar compounds, such as calcium–lead (1/2) and calcium–lead (1/4). These compounds differ in their stoichiometry and, consequently, their chemical and physical properties. For example, calcium–lead (1/2) may exhibit different solubility and reactivity compared to calcium–lead (1/3). The unique properties of calcium–lead (1/3) make it particularly suitable for specific applications, such as in the synthesis of advanced materials and in biological research.
Conclusion
Calcium–lead (1/3) is a compound with significant potential in various fields of scientific research and industry. Its unique properties and reactivity make it a valuable compound for the synthesis of other materials, as well as for applications in biology and medicine. Further research into its properties and mechanisms of action will continue to uncover new and exciting applications for this versatile compound.
特性
CAS番号 |
12049-58-0 |
|---|---|
分子式 |
CaPb3 |
分子量 |
6.6e+02 g/mol |
InChI |
InChI=1S/Ca.3Pb |
InChIキー |
KEEKXIKIKWJYJN-UHFFFAOYSA-N |
正規SMILES |
[Ca].[Pb].[Pb].[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

